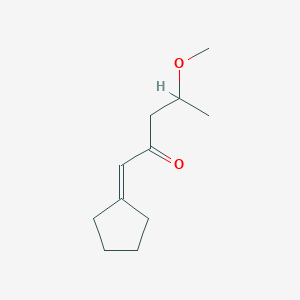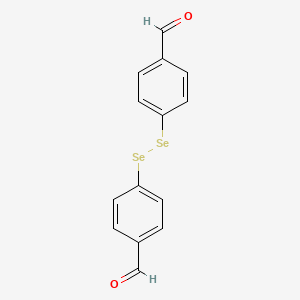
Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate is an organic compound with a complex structure that includes an ethyl ester group, a formyl group, a methyl group, and a propoxy group attached to a phenoxy ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-propoxyphenol and ethyl bromoacetate.
Formation of Intermediate: The first step involves the alkylation of 2-methyl-3-propoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate to form Ethyl (2-methyl-3-propoxyphenoxy)acetate.
Formylation: The intermediate is then subjected to formylation using a reagent like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4) to introduce the formyl group at the 6-position of the phenoxy ring, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Oxidation: Ethyl (6-Carboxy-2-methyl-3-propoxy-phenoxy)-acetate.
Reduction: Ethyl (6-Hydroxymethyl-2-methyl-3-propoxy-phenoxy)-acetate.
Substitution: (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Materials Science: It can be used in the design and synthesis of novel materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceuticals, its mechanism would involve interactions with biological targets such as enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways would vary based on the specific derivative or application.
Vergleich Mit ähnlichen Verbindungen
Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate can be compared with similar compounds such as:
Ethyl (6-Formyl-2-methyl-3-ethoxy-phenoxy)-acetate: Similar structure but with an ethoxy group instead of a propoxy group.
Ethyl (6-Formyl-2-methyl-3-butoxy-phenoxy)-acetate: Similar structure but with a butoxy group instead of a propoxy group.
Ethyl (6-Formyl-2-methyl-3-methoxy-phenoxy)-acetate: Similar structure but with a methoxy group instead of a propoxy group.
The uniqueness of this compound lies in its specific propoxy group, which can influence its reactivity and interactions in various applications.
Eigenschaften
CAS-Nummer |
820237-68-1 |
|---|---|
Molekularformel |
C15H20O5 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
ethyl 2-(6-formyl-2-methyl-3-propoxyphenoxy)acetate |
InChI |
InChI=1S/C15H20O5/c1-4-8-19-13-7-6-12(9-16)15(11(13)3)20-10-14(17)18-5-2/h6-7,9H,4-5,8,10H2,1-3H3 |
InChI-Schlüssel |
RRUXDAMCSKKVFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCC(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


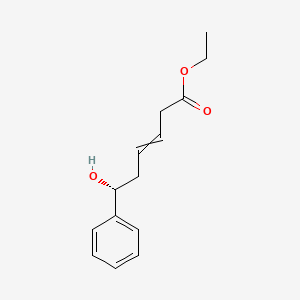
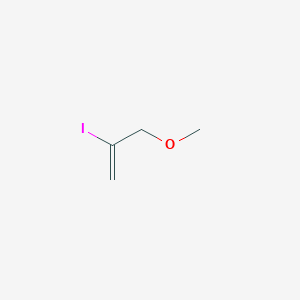
![N-Methyl-N-[3-(4-methylanilino)propyl]formamide](/img/structure/B12523598.png)
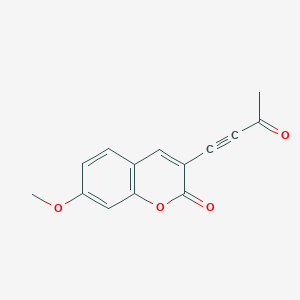
![1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride](/img/structure/B12523610.png)
![3',5'-Dimethyl-4-(2-methyloctan-2-yl)[1,1'-biphenyl]-2,4',6-triol](/img/structure/B12523611.png)
![2,3-Di(propan-2-yl)phenyl 2-(propan-2-yl)-6-(prop-1-en-2-yl)[1,1'-biphenyl]-3-yl phosphate](/img/structure/B12523618.png)

![2-Phenylbicyclo[3.2.0]heptan-2-ol](/img/structure/B12523628.png)

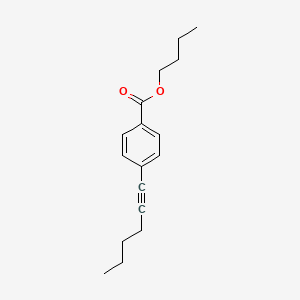
![3,3'-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane]](/img/structure/B12523641.png)
